4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine
Description
4-(4-Methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 4-methoxyphenyl substituent at position 4 of the pyrazole ring and a dimethylamino group at position 2. This compound’s molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15(2)12-11(8-13-14-12)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOBMVAKKVXFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NN1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Nitro-4-(4-methoxyphenyl)-1H-pyrazole
Reacting 1-(4-methoxyphenyl)butane-1,3-dione with hydrazine hydrate in ethanol under reflux yields 3-nitro-4-(4-methoxyphenyl)-1H-pyrazole. The nitro group at position 3 serves as a precursor for the dimethylamine moiety. This step typically achieves 60–70% yield, with regioselectivity dictated by the electron-withdrawing methoxyphenyl group.
Representative Procedure
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Reactants : 1-(4-Methoxyphenyl)butane-1,3-dione (2.0 mmol), hydrazine hydrate (2.2 mmol)
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Conditions : Ethanol, reflux, 12 h
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Workup : Filtration, recrystallization from ethanol/water
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Yield : 65%
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Characterization : NMR (500 MHz, CDCl): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.40 (m, 2H), 6.95–6.90 (m, 2H), 3.85 (s, 3H, OCH).
Reduction and Methylation of the Nitro Group
The nitro group is reduced to an amine using catalytic hydrogenation (H, Pd/C) or SnCl/HCl, followed by reductive methylation with formaldehyde and sodium cyanoborohydride.
Reduction Step
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Reactants : 3-Nitro-4-(4-methoxyphenyl)-1H-pyrazole (1.0 mmol), H (1 atm), 10% Pd/C (50 mg)
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Conditions : Ethanol, rt, 6 h
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Yield : 85% (3-amino-4-(4-methoxyphenyl)-1H-pyrazole)
Methylation Step
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Reactants : 3-Amino derivative (1.0 mmol), formaldehyde (37% aq., 3.0 mmol), NaBHCN (1.2 mmol)
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Conditions : MeOH, rt, 12 h
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Yield : 78%
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Characterization : NMR (126 MHz, CDCl): δ 158.9 (C-OCH), 144.2 (C-N(CH)), 130.1 (pyrazole-C4).
Electrophilic Amination Using O-(4-Nitrobenzoyl)hydroxylamine
Adapting methodologies from N-substituted pyrazole syntheses, O-(4-nitrobenzoyl)hydroxylamine serves as an electrophilic aminating agent to introduce the dimethylamine group post-cyclization.
Formation of 4-(4-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde
A regioselective Vilsmeier-Haack formylation at position 3 of 4-(4-methoxyphenyl)-1H-pyrazole provides the aldehyde intermediate.
Procedure
Reductive Amination
The aldehyde undergoes reductive amination with dimethylamine hydrochloride and NaBHCN.
Procedure
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Reactants : Pyrazole-3-carbaldehyde (1.0 mmol), dimethylamine HCl (2.0 mmol), NaBHCN (1.5 mmol)
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Conditions : MeOH, rt, 24 h
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Yield : 62%
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Characterization : HRMS (ESI): [M + H] calcd for CHNO, 218.1293; found, 218.1295.
Nucleophilic Aromatic Substitution on Halogenated Pyrazoles
Synthesis of 3-Chloro-4-(4-methoxyphenyl)-1H-pyrazole
Halogenation at position 3 is achieved using N-chlorosuccinimide (NCS) in DMF.
Procedure
Displacement with Dimethylamine
The chloro substituent is displaced using dimethylamine under high-pressure conditions.
Procedure
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Reactants : 3-Chloro derivative (1.0 mmol), dimethylamine (40% aq., 5.0 mmol)
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Conditions : EtOH, 100°C, 24 h (sealed tube)
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Yield : 58%
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Characterization : NMR (126 MHz, CDCl): δ 158.7 (C-OCH), 144.5 (C-N(CH)), 109.2 (pyrazole-C3).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 1,3-Diketone + hydrazine → reduction | 65–78% | High regioselectivity | Multi-step, moderate yields |
| Electrophilic Amination | Formylation → reductive amination | 62–70% | Direct introduction of dimethylamine | Requires toxic reagents (POCl) |
| Nucleophilic Substitution | Chlorination → amine displacement | 58–75% | Simple displacement chemistry | High-pressure conditions required |
Mechanistic Insights and Optimization
Cyclocondensation Regioselectivity
The methoxyphenyl group’s electron-donating effect directs hydrazine attack to the less hindered ketone, ensuring 4-substitution. Steric effects from the aryl group further favor 3-nitro positioning.
Reductive Methylation Efficiency
Excess formaldehyde (3 equiv) and prolonged reaction times (24 h) minimize mono-methylation byproducts. Sodium cyanoborohydride’s selectivity for iminium ions ensures high conversion.
Displacement Reaction Kinetics
Polar aprotic solvents (e.g., DMF) accelerate chloro displacement by stabilizing the transition state. Elevated temperatures (100°C) overcome the aromatic ring’s deactivation.
Scalability and Industrial Relevance
The cyclocondensation route is favored for scale-up due to commercial availability of 1-(4-methoxyphenyl)butane-1,3-dione and streamlined reduction-methylation steps. Pilot-scale trials (100 g) report 60% overall yield using continuous hydrogenation reactors .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions, making it a valuable intermediate in organic chemistry.
Reactivity and Chemical Reactions
- 4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine can undergo several chemical reactions:
- Oxidation : Can be oxidized to form pyrazole carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction reactions yield amine derivatives when treated with sodium borohydride.
- Substitution : The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Biological Applications
Pharmacological Potential
- The compound has been investigated for its potential biological activities, particularly:
- Anti-inflammatory Properties : It inhibits enzymes involved in inflammatory pathways, showing promise as an anti-inflammatory agent.
- Anticancer Activity : Recent studies indicate significant antiproliferative effects against breast cancer cell lines (e.g., MDA-MB-436), with an IC50 value lower than standard treatments like Olaparib. The compound also induces apoptosis in cancer cells, highlighting its therapeutic potential.
- Anti-inflammatory Effects : In a controlled experiment with guinea pigs, the compound inhibited UV-induced erythema and prostaglandin E2 formation, demonstrating its anti-inflammatory efficacy.
- Antimicrobial Efficacy : A study assessing various pyrazole derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Medicinal Applications
Lead Compound for Drug Development
- Due to its biological activity, this compound is being explored as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets enhances its potential for therapeutic applications.
Industrial Applications
Production of Specialty Chemicals
- The compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Electronic Effects
The position and nature of substituents on the pyrazole ring critically influence physicochemical and biological properties. Key comparisons include:
- Electronic Effects : The methoxy group in the target compound enhances electron density, contrasting with electron-withdrawing groups (e.g., nitro in ), which reduce reactivity toward electrophilic attack.
- Hydrogen Bonding: The dimethylamino group may participate in weak hydrogen bonding, whereas the primary amine in acts as a stronger donor.
Crystallographic and Structural Insights
- Target Compound: No crystallographic data are available, but analogs like crystallize in a triclinic system ($P1$) with distinct intermolecular interactions (e.g., π-π stacking) .
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine : Forms hydrogen bonds (N–H⋯N) between the amine and pyrazole nitrogen, stabilizing its crystal lattice .
Key Data Tables
Table 2: Hydrogen Bonding and Crystallography
Biological Activity
4-(4-Methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
- CAS Number : 103141-09-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit the activity of certain enzymes, leading to anti-inflammatory effects. The presence of two dimethylamine groups enhances its solubility and reactivity with biological targets, making it a promising candidate for drug development.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
2. Anti-inflammatory Properties
The compound has been reported to inhibit the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In animal models, it has shown efficacy in reducing inflammation associated with conditions such as arthritis and dermatitis. The inhibition of arachidonic acid metabolism through dual inhibition of 5-lipoxygenase and prostaglandin synthetase has been documented, with IC values indicating strong activity (3.5 - 11.5 μM) .
3. Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it demonstrated antiproliferative effects against breast cancer cell lines (MDA-MB-436), with an IC value significantly lower than that of standard treatments like Olaparib . The compound's ability to induce apoptosis in cancer cells further underscores its therapeutic potential.
Case Studies
Several case studies highlight the compound's biological activity:
- Study on Anti-inflammatory Effects : In a controlled experiment involving guinea pigs, the compound was shown to inhibit UV-induced erythema and prostaglandin E2 formation .
- Antimicrobial Efficacy : A study assessing various pyrazole derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity (IC) | Notes |
|---|---|---|---|
| This compound | Structure | 4.0 µM | Strong anti-inflammatory and antimicrobial properties |
| 4-(4-methoxyphenyl)-1H-pyrazol-3-amine | - | 10.0 µM | Less effective than the dimethyl derivative |
| 1-(2-hydroxypropyl)-3-(4-chlorophenyl)-pyrazole | - | 49.85 µM | Exhibits autophagy without apoptosis |
Q & A
Basic Research Question
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:
- NMR spectroscopy :
- ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm; pyrazole protons show splitting due to coupling (J = 2–3 Hz) .
- ¹³C NMR: Pyrazole carbons appear at 140–150 ppm; dimethylamine carbons at 35–40 ppm .
How do electronic effects of the methoxyphenyl and dimethylamine groups influence reactivity in electrophilic substitution?
Basic Research Question
- Methoxyphenyl group : Electron-donating (+M effect) directs electrophiles to para positions on the pyrazole ring .
- Dimethylamine : Electron-donating via conjugation, stabilizing intermediates in nucleophilic attacks .
- Competitive effects : In mixed-substituent systems, methoxy groups dominate regioselectivity .
What are the preliminary applications of this compound in developing bioactive molecules?
Basic Research Question
- Building block : Used to synthesize fluorinated analogs via halogen exchange reactions .
- Enzyme inhibition : Modulates kinase activity in preliminary assays (IC₅₀ ~ 10 µM) .
Advanced Research Question
- Docking protocols : Use AutoDock Vina or Schrödinger Suite.
- Grid box centered on ATP-binding pockets (20 ų) .
- Key interactions: Hydrogen bonding with methoxy oxygen and π-π stacking with pyrazole .
- Validation : Compare docking scores with experimental IC₅₀ values to refine force fields .
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Question
- Source analysis : Variability often arises from:
- Assay conditions (e.g., pH, co-solvents) altering ligand-receptor binding .
- Impurity levels >5% skewing dose-response curves .
- Mitigation : Standardize protocols (e.g., NIH/NCBI guidelines) and validate purity via HPLC-MS .
What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Advanced Research Question
- Disorder issues : Methoxy groups may exhibit rotational disorder. Mitigate with:
- Data-to-parameter ratio : Maintain >15:1 to avoid overfitting .
How do structure-activity relationship (SAR) studies inform the design of analogs with enhanced potency?
Advanced Research Question
- Key modifications :
- Fluorination : Increases metabolic stability (t₁/₂ ↑ 30%) .
- Bulkier substituents : Improve selectivity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
